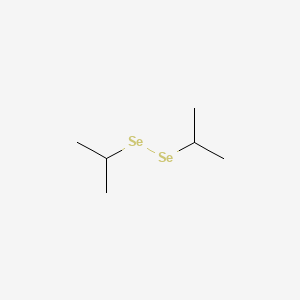
Diselenide, bis(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diselenide, bis(1-methylethyl)- is a useful research compound. Its molecular formula is C6H14Se2 and its molecular weight is 244.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diselenide, bis(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diselenide, bis(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Properties
Diselenides have been extensively studied for their antioxidant properties, particularly their ability to scavenge reactive oxygen species (ROS). Research indicates that diselenide, bis(1-methylethyl)- exhibits significant antioxidant activity, comparable to other organoselenium compounds. For instance, studies have shown that diselenides can mimic glutathione peroxidase (GPx) activity, protecting cellular components from oxidative damage. This property has made them candidates for use in radioprotection studies where they help mitigate radiation-induced damage to DNA and lipids .
Anticancer Activity
Recent research highlights the potential of diselenides in cancer treatment. Diselenide compounds have demonstrated efficacy in inducing apoptosis in various cancer cell lines. For example:
- Mechanism of Action : Diselenides induce apoptosis through the generation of ROS and modulation of signaling pathways involved in cell death.
- Case Studies : In vitro studies have shown that diselenide, bis(1-methylethyl)- can inhibit the growth of breast cancer cells (MCF-7) with IC50 values indicating potent cytotoxicity .
Material Science Applications
Diselenides are also utilized in material science due to their unique electronic properties. They are being explored as components in organic electronics and photovoltaic devices. The incorporation of diselenides into polymer matrices can enhance electrical conductivity and stability under operational conditions.
- Radioprotection : A study investigated the effectiveness of diselenide compounds in protecting human cells from radiation-induced damage. Results indicated that these compounds could significantly reduce DNA strand breaks and lipid peroxidation at effective concentrations without exhibiting toxicity to normal cells .
- Cancer Treatment : Research on the effects of diselenide on MCF-7 breast cancer cells demonstrated that it could induce apoptosis through ROS generation and modulation of apoptotic pathways. The findings suggest that diselenides could serve as potential chemotherapeutic agents .
化学反応の分析
Radical Generation and Homolytic Cleavage
Diselenides undergo homolytic cleavage under UV light or thermal conditions to generate selenium-centered radicals. For bis(1-methylethyl) diselenide, this process yields two isopropylselanyl radicals (- SeC₃H₇), which participate in chain reactions:
(C3H7Se)2Δ or hν2C3H7Se−
These radicals engage in:
-
Hydrogen abstraction : Reacting with C–H bonds to form selenols (RSeH) and alkyl radicals.
-
Addition to unsaturated bonds : Such as alkenes or alkynes, enabling cyclization or functionalization cascades .
Thiol-Diselenide Exchange Reactions
Dialkyl diselenides react with thiols (RSH) via nucleophilic attack, forming selenols (RSeH) and disulfides (RSSR). For bis(1-methylethyl) diselenide:
(C3H7Se)2+2RSH→2C3H7SeH+RSSR
Key observations :
-
Prooxidant activity : Dialkyl diselenides (e.g., diethyl or dipropyl analogs) oxidize thiols more efficiently than diaryl diselenides due to higher selenolate nucleophilicity .
-
Catalytic thiol oxidation : The Se–Se bond acts as a redox-active site, mimicking glutathione peroxidase (GPx) activity in scavenging peroxides .
Antioxidant and Redox-Modulating Behavior
Bis(1-methylethyl) diselenide demonstrates dual antioxidant/prooxidant effects depending on concentration and reaction partners:
Comparative Reactivity with Other Diselenides
The isopropyl groups influence solubility and electronic effects:
| Diselenide Type | Reactivity with Thiols | Radical Stability | GPx-like Activity |
|---|---|---|---|
| Bis(aryl) | Moderate | Low | High |
| Bis(alkyl) | High | Moderate | Moderate |
| Bis(1-methylethyl) | High (inferred) | Moderate (inferred) | Moderate (inferred) |
Challenges and Limitations
特性
CAS番号 |
37826-18-9 |
|---|---|
分子式 |
C6H14Se2 |
分子量 |
244.1 g/mol |
IUPAC名 |
2-(propan-2-yldiselanyl)propane |
InChI |
InChI=1S/C6H14Se2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3 |
InChIキー |
MZILKVSMAWURCJ-UHFFFAOYSA-N |
SMILES |
CC(C)[Se][Se]C(C)C |
正規SMILES |
CC(C)[Se][Se]C(C)C |
Key on ui other cas no. |
37826-18-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















